molecular formula C17H13BrClN3O B2672908 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone CAS No. 1257548-56-3

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-bromo-2-chlorophenyl)methanone

Cat. No.: B2672908
CAS No.: 1257548-56-3
M. Wt: 390.67
InChI Key: OUXRDIHPSIDYMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d]imidazole, an azetidine, and a phenyl group. The benzo[d]imidazole is a fused aromatic ring system that is a part of many biologically active compounds . The azetidine ring is a four-membered cyclic amine, which is found in many pharmaceuticals. The phenyl group is a common structural component in many organic compounds.

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

The use of microwave-assisted synthesis has been explored for the rapid and efficient generation of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. These compounds have demonstrated significant pharmacological activities, including antibacterial and antifungal properties, against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Activity of Schiff Bases and Azetidinones

The synthesis and evaluation of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one have shown promising results, particularly in exhibiting antibacterial and antifungal activities. Certain compounds with chloro and methoxy groups have been highlighted for their significant antimicrobial activity (Patel & Patel, 2011).

Antioxidant Properties of Bromophenol Derivatives

Bromophenol derivatives, including those synthesized from reactions such as bromination and demethylation, have shown effective antioxidant properties. These compounds have been evaluated through various assays, indicating their potential as potent antioxidants compared to standard compounds like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Çetinkaya et al., 2012).

Tubulin Polymerization Inhibitors for Cancer Therapy

Research into (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates has uncovered their role as tubulin polymerization inhibitors. Certain conjugates have been identified for their antiproliferative activity against human cancer cell lines, indicating their potential in cancer therapy (Mullagiri et al., 2018).

Future Directions

The study of benzo[d]imidazole derivatives is a vibrant field due to their wide range of biological activities . Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O/c18-11-5-6-13(19)12(7-11)17(23)22-8-10(9-22)16-20-14-3-1-2-4-15(14)21-16/h1-7,10H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXRDIHPSIDYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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